Edivoxetine hydrochloride is a pharmaceutical compound primarily explored for its potential in treating attention-deficit hyperactivity disorder (ADHD) and major depressive disorder. It functions as a selective norepinephrine reuptake inhibitor, impacting neurotransmitter levels in the brain to enhance mood and focus. The compound is classified under the category of adrenergic uptake inhibitors and is characterized by its unique molecular structure, which contributes to its pharmacological properties.
Edivoxetine hydrochloride was developed by Eli Lilly and Company as part of their efforts to create effective treatments for psychiatric disorders. Its classification as a selective norepinephrine reuptake inhibitor places it in a group of medications that modulate neurotransmitter activity, specifically targeting norepinephrine pathways in the central nervous system.
The synthesis of edivoxetine hydrochloride has been refined to enhance efficiency and sustainability. A notable method involves a practical asymmetric synthesis utilizing d-serine as the chiral source. This approach preserves chirality throughout the synthesis process, leading to high-purity compounds. Key steps include:
Life cycle analysis of this synthesis route indicates a 69% reduction in global warming potential due to optimized solvent usage compared to previous methods, highlighting advancements in environmentally friendly pharmaceutical manufacturing practices .
Edivoxetine hydrochloride features a complex molecular structure that includes morpholine rings, which are essential for its biological activity. The specific molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
Edivoxetine undergoes various chemical reactions during its synthesis and potential degradation processes. One significant reaction involves the N-formylation of secondary amines, which can lead to artifactual modifications during pharmaceutical formulation. Understanding these reactions is crucial for ensuring product stability and efficacy .
Key reactions include:
Edivoxetine exerts its therapeutic effects primarily through the inhibition of norepinephrine reuptake in the synaptic cleft. By blocking the norepinephrine transporter, edivoxetine increases the availability of norepinephrine, which enhances neurotransmission associated with attention and mood regulation.
Research indicates that edivoxetine's selectivity for norepinephrine over serotonin transporters contributes to its lower side effect profile compared to other antidepressants. This selectivity is vital for minimizing adverse effects while maximizing therapeutic benefits in treating ADHD and depression.
Relevant data on these properties are crucial for ensuring consistent quality and efficacy in pharmaceutical applications.
Edivoxetine hydrochloride has been primarily investigated for its use in treating ADHD and major depressive disorder. Its selective action on norepinephrine makes it a promising candidate for enhancing cognitive function without the common side effects associated with broader-spectrum antidepressants.
Ongoing research continues to explore additional applications of edivoxetine beyond ADHD and depression, including potential uses in anxiety disorders and other mood-related conditions. Its unique mechanism of action provides avenues for developing novel therapies that target specific neurotransmitter systems while minimizing side effects.
Edivoxetine hydrochloride (development code LY-2216684) was synthesized and advanced by Eli Lilly and Company during the late 2000s. Its development program aimed to create a highly selective norepinephrine reuptake inhibitor with minimal activity on other monoamine transporters, thereby potentially avoiding side effects associated with non-selective agents [3] [4]. The scientific rationale stemmed from the recognized role of norepinephrine in regulating attention, executive function, and mood – core domains impaired in both major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD) [2].
The compound progressed through Phase I and II clinical trials with promising pharmacokinetic and pharmacodynamic profiles. By 2012, it reached Phase III development for MDD as both monotherapy and adjunctive treatment. However, development was terminated in December 2013 following three Phase III trials demonstrating insufficient efficacy superiority over selective serotonin reuptake inhibitor (SSRI) monotherapy in MDD [3] [4]. Parallel research continued exploring its potential in ADHD, with several Phase II/III pediatric ADHD trials completed prior to ultimate discontinuation of global clinical development [7].
Table 1: Key Milestones in Edivoxetine Development
Phase | Time Period | Primary Focus | Outcome Summary |
---|---|---|---|
Discovery | Pre-2009 | Selective NRI optimization | Identification of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride |
Phase I | 2009-2010 | Safety, tolerability, pharmacokinetics | Established dose-dependent NET occupancy [7] |
Phase II | 2010-2011 | Proof-of-concept in MDD and ADHD | Demonstrated superiority over placebo on depression scales; ADHD symptom reduction [3] [7] |
Phase III | 2012-2013 | Pivotal trials in MDD | Failed to show sufficient efficacy advantage over SSRIs [3] [4] |
Edivoxetine hydrochloride possesses the IUPAC name: (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride. Its molecular structure features three key moieties: a 5-fluoro-2-methoxyphenyl group, a tetrahydropyran (oxane) ring, and a stereospecific morpholine ring, all connected to a central ethanol backbone with defined stereochemistry at the R₁ and S₂ positions [1] [6]. The hydrochloride salt enhances stability and bioavailability relative to the free base form [8].
Table 2: Structural and Pharmacodynamic Profile
Property | Edivoxetine Hydrochloride | Atomoxetine (Reference NRI) |
---|---|---|
Chemical Formula | C₁₈H₂₇ClFNO₄ | C₁₇H₂₁NO |
Molecular Weight | 375.87 g/mol | 255.36 g/mol |
Stereochemistry | Single enantiomer: (αR,2S) | Single enantiomer: (-)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride |
Primary Mechanism | Selective NET inhibition (Ki < 5 nM) | Selective NET inhibition (Ki = 5 nM) |
Selectivity Ratio (NET vs. SERT) | >100-fold | >200-fold |
Functional Biomarker | Plasma DHPG reduction >60% at therapeutic doses | Plasma DHPG reduction >65% |
Pharmacologically, edivoxetine is classified as a selective norepinephrine reuptake inhibitor (NRI). It exhibits high binding affinity (Ki < 5 nM) and potent functional inhibition of the human norepinephrine transporter (NET; SLC6A2) with minimal interaction with serotonin (SERT) or dopamine (DAT) transporters at therapeutic concentrations [2] [8]. This selectivity was confirmed through in vitro binding studies and in vivo biomarker assessments, demonstrating significant reductions in the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) – a validated marker of NET inhibition [7]. The compound's morpholine and oxane substituents contribute to its unique pharmacophore, enabling optimal interaction with the NET substrate binding site while conferring metabolic stability distinct from earlier NRIs [6].
Edivoxetine hydrochloride was clinically evaluated for two primary neuropsychiatric indications:
Major Depressive Disorder (MDD): As an antidepressant, edivoxetine was investigated both as monotherapy and adjunctive therapy. Phase II trials demonstrated statistically significant improvements versus placebo on the 17-item Hamilton Depression Rating Scale (HAM-D17) total score when administered as monotherapy [3] [4]. Adjunctive studies combining edivoxetine with SSRIs (e.g., fluoxetine) showed enhanced effects on specific symptom clusters, particularly energy, motivation, and psychomotor function – domains historically linked to noradrenergic pathways [2]. However, Phase III trials failed to demonstrate sufficient additional benefit over SSRI monotherapy to justify regulatory approval, leading to discontinuation of MDD development [3].
Attention-Deficit/Hyperactivity Disorder (ADHD): In pediatric patients (aged 6-17 years), edivoxetine demonstrated dose-dependent efficacy. A randomized controlled trial (N=340) showed that doses of 0.2 mg/kg/day and 0.3 mg/kg/day significantly improved ADHD Rating Scale (ADHD-RS) total scores versus placebo (p<0.010), with effect sizes of 0.51 and 0.54, respectively [7]. These effects were observed across both stimulant-naïve and prior-stimulant-user strata. Clinical Global Impressions-Improvement (CGI-I) scores also significantly favored edivoxetine over placebo at these doses (p=0.013). The therapeutic effect emerged within 2-4 weeks and was sustained throughout the 8-week trial period. While comparable in magnitude to some non-stimulants, the effect size remained lower than that observed for osmotic-release methylphenidate (0.69) in the same trial [7].
Table 3: Efficacy Outcomes in Key Clinical Trials
Disorder | Trial Phase | Primary Outcome Measure | Result (vs. Placebo) | Effect Size |
---|---|---|---|---|
MDD (Monotherapy) | Phase II | HAM-D17 total score change | -3.2 to -4.5 point difference (p<0.05) | 0.35-0.45 |
MDD (Adjunctive) | Phase II | MADRS total score change | -2.8 to -3.5 point difference (p<0.05) | 0.30-0.40 |
ADHD (Pediatric) | Phase II/III | ADHD-RS total score change | -5.74 to -6.04 point difference (p<0.01) | 0.51-0.54 |
The differential outcomes across indications reflect the complex therapeutic requirements for NRIs: While ADHD trials met efficacy thresholds, MDD trials failed to demonstrate sufficient advantage over existing therapies despite statistically significant separation from placebo. This highlights the challenging regulatory and clinical development pathway for novel antidepressants [4] [9].
Table 4: Nomenclature of Edivoxetine Hydrochloride
Designation Type | Name | Source |
---|---|---|
Systematic IUPAC Name | (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride | [1] |
CAS Registry Number | 1194374-05-4 | [1] [6] |
USAN | Edivoxetine hydrochloride | [6] |
Developmental Code | LY-2216684 | [3] [4] |
Other Synonyms | Edivoxetine HCl; LY2216684 hydrochloride | [1] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: